Ortho-Ethoxy Substitution Confers Distinct Physicochemical Profile Versus Methoxy and Unsubstituted 2-Arylpiperidine Analogs
The 2-(2-ethoxyphenyl) substitution pattern in this compound produces a calculated molecular weight of 241.76 g/mol for the hydrochloride salt (205.3 g/mol for the free base), which is approximately 14 g/mol higher than the corresponding 2-(2-methoxyphenyl)piperidine analog (MW 191.27 g/mol for free base) due to the methylene extension in the ethoxy group . The ethoxy substituent at the ortho position introduces greater steric bulk and enhanced lipophilicity compared to both the methoxy analog and the unsubstituted 2-phenylpiperidine, parameters known to influence membrane permeability and receptor binding pocket accommodation in 2-arylpiperidine scaffolds . The ortho positioning specifically induces 1,3-allylic strain that restricts conformational flexibility of the aryl-piperidine bond relative to meta- or para-substituted positional isomers .
| Evidence Dimension | Molecular weight, steric bulk, and lipophilicity relative to closest structural analogs |
|---|---|
| Target Compound Data | 2-(2-ethoxyphenyl)piperidine HCl: MW 241.76 g/mol; free base MW 205.3 g/mol; ortho-ethoxy substitution with C₂H₅O group |
| Comparator Or Baseline | 2-(2-methoxyphenyl)piperidine free base: MW 191.27 g/mol; ortho-methoxy substitution with CH₃O group; 2-phenylpiperidine: MW 161.24 g/mol; no ortho substitution |
| Quantified Difference | MW difference of approximately +14 g/mol (free base) versus methoxy analog; +44 g/mol versus unsubstituted analog |
| Conditions | Calculated molecular weights based on standard atomic masses; structural analysis from literature and vendor documentation |
Why This Matters
The distinct physicochemical signature (MW, lipophilicity, steric profile) of the ortho-ethoxy substitution pattern provides a unique scaffold for SAR exploration that cannot be replicated by methoxy or unsubstituted analogs.
